2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene
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Overview
Description
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its large molecular structure, which includes multiple fluorene units substituted with methylphenyl groups. It is often used in the field of organic electronics due to its excellent photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene typically involves multiple steps, starting with the preparation of the fluorene core. The core is then functionalized with methylphenyl groups through a series of substitution reactions. The reaction conditions often include the use of strong bases and solvents such as toluene or chloroform to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like toluene, chloroform, and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the fluorene core .
Scientific Research Applications
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, which can be harnessed in various applications such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light upon relaxation .
Comparison with Similar Compounds
Similar Compounds
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester: Another fluorene derivative used in organic electronics.
2′,7′-bis[4-(diphenylamino)phenyl]spiro[fluorene-9,9’-thioxanthene]: Known for its applications in organic photovoltaics
Uniqueness
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene stands out due to its unique combination of photophysical properties and structural stability. Its ability to undergo various chemical reactions while maintaining its core structure makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H62/c1-51-15-31-61(32-16-51)79(62-33-17-52(2)18-34-62)73-13-9-7-11-67(73)69-43-27-57(47-75(69)79)59-29-45-71-72-46-30-60(50-78(72)81(77(71)49-59,65-39-23-55(5)24-40-65)66-41-25-56(6)26-42-66)58-28-44-70-68-12-8-10-14-74(68)80(76(70)48-58,63-35-19-53(3)20-36-63)64-37-21-54(4)22-38-64/h7-50H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPKZKXVTHRNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C=C(C=C7)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H62 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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